Gelsempervine A
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Overview
Description
Preparation Methods
Gelsempervine A is primarily obtained through extraction from Gelsemium elegans . The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the compound in high purity . There are no widely reported synthetic routes for this compound, as it is mainly sourced from natural extraction methods .
Chemical Reactions Analysis
Gelsempervine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole nucleus or the functional groups attached to it .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the reactivity and synthesis of complex alkaloids . In biology and medicine, Gelsempervine A has shown promising cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, it has been investigated for its analgesic and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of Gelsempervine A involves its interaction with specific molecular targets and pathways . It has been found to exert its cytotoxic effects by inducing apoptosis in cancer cells through the activation of certain signaling pathways . The exact molecular targets and pathways involved are still under investigation, but they likely include key regulators of cell survival and death .
Comparison with Similar Compounds
Gelsempervine A is part of a larger group of alkaloids isolated from Gelsemium species, including gelsedine, sarpagine, and yohimbane-type alkaloids . Compared to these similar compounds, this compound is unique due to its specific structural features and potent biological activities . Other similar compounds include gelsempervine B, gelsempervine C, and gelsempervine D, which share structural similarities but differ in their biological effects and potency .
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,14R,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19+,22?/m1/s1 |
InChI Key |
CZRUSFCSECMUDS-BVVQGLQOSA-N |
Isomeric SMILES |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |
Origin of Product |
United States |
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